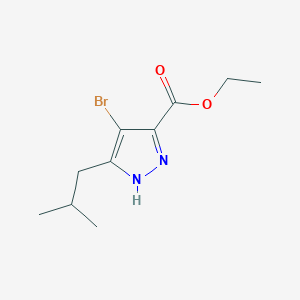

ethyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Mécanisme D'action

Target of Action

Ethyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate, also known as ethyl 4-bromo-5-(2-methylpropyl)-1H-pyrazole-3-carboxylate, is a pyrazole derivative . Pyrazoles are known to have diverse biological activities and can bind with high affinity to multiple receptors . .

Mode of Action

It’s known that 4-substituted pyrazoles can act as inhibitors of liver alcohol dehydrogenase and can inhibit the oxidation of certain carcinogens . It’s possible that this compound may interact with its targets in a similar manner.

Biochemical Pathways

Pyrazole derivatives are known to be involved in a variety of biochemical processes . For instance, they can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Result of Action

Pyrazole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

It’s known that environmental factors can influence the stability and reactivity of chemical compounds .

Analyse Biochimique

Biochemical Properties

The biochemical properties of ethyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate are largely influenced by its structural features . The presence of the bromine atom and the pyrazole ring in the structure of this compound can influence its reactivity and interactions with various biomolecules . Specific enzymes, proteins, and other biomolecules that interact with this compound have not been identified in the literature.

Molecular Mechanism

It is speculated that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate typically involves the reaction of 4-bromo-3-isobutyl-1H-pyrazole with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester linkage. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran for several hours until the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole oxides or reduction to yield pyrazole derivatives.

Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

Oxidation Products: Pyrazole oxides.

Reduction Products: Reduced pyrazole derivatives.

Hydrolysis Products: Pyrazole carboxylic acids.

Applications De Recherche Scientifique

Ethyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate has several applications in scientific research:

Medicinal Chemistry: Used as a building block for the synthesis of potential drug candidates with anti-inflammatory, anticancer, and antimicrobial properties.

Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Material Science: Utilized in the development of novel materials with specific electronic or optical properties.

Agricultural Chemistry: Investigated for its potential use as a pesticide or herbicide

Comparaison Avec Des Composés Similaires

Ethyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate can be compared with other pyrazole derivatives such as:

Ethyl 4-bromo-3-methyl-1H-pyrazole-5-carboxylate: Similar structure but with a methyl group instead of an isobutyl group.

Ethyl 4-chloro-3-isobutyl-1H-pyrazole-5-carboxylate: Similar structure but with a chlorine atom instead of a bromine atom.

Ethyl 4-bromo-3-isopropyl-1H-pyrazole-5-carboxylate: Similar structure but with an isopropyl group instead of an isobutyl group

These compounds share similar chemical properties but differ in their biological activities and applications due to the variations in their substituents.

Activité Biologique

Ethyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate is a notable compound within the pyrazole family, recognized for its diverse biological activities and potential applications in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a five-membered heterocyclic structure with two nitrogen atoms. Its molecular formula is C8H10BrN2O2, and it has a molecular weight of approximately 247.09 g/mol. The presence of the bromine atom at the 4-position and the isobutyl group at the 3-position contributes to its unique chemical properties, influencing its biological activity .

Target of Action

The compound acts primarily as an inhibitor of liver alcohol dehydrogenase, which plays a crucial role in alcohol metabolism. This inhibition can lead to various physiological effects, including altered metabolic pathways.

Biochemical Pathways

This compound is involved in numerous biochemical processes, exhibiting activities such as:

- Antiviral : Inhibits viral replication.

- Anti-inflammatory : Reduces inflammation by inhibiting cyclooxygenase (COX) enzymes.

- Anticancer : Induces apoptosis in cancer cells through various pathways.

- Antimicrobial : Exhibits activity against a range of pathogens .

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, demonstrate significant anticancer properties. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines, including lung, breast, and colorectal cancers. For instance, compounds with similar pyrazole scaffolds have been reported to inhibit proliferation in breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) with notable efficacy .

Anti-inflammatory Activity

The compound exhibits anti-inflammatory properties by inhibiting COX enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. This mechanism is crucial for reducing inflammation and pain. In animal models, pyrazole derivatives have shown significant reductions in carrageenan-induced paw edema, indicating their potential as anti-inflammatory agents .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:

| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Other Activities |

|---|---|---|---|

| This compound | High | Moderate | Antimicrobial |

| Ethyl 4-bromo-3-methyl-1H-pyrazole-5-carboxylate | Moderate | High | Antiviral |

| Ethyl 4-chloro-3-isobutyl-1H-pyrazole-5-carboxylate | High | Low | Antidiabetic |

This table illustrates that while this compound shows promising anticancer activity, its anti-inflammatory effects are moderate compared to other derivatives.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Anticancer Efficacy : A study demonstrated that pyrazole derivatives can induce apoptosis in cancer cells through mitochondrial pathways, suggesting potential for development as anticancer therapies .

- Anti-inflammatory Mechanism : In vivo studies indicated that this compound could significantly reduce inflammation markers in animal models, supporting its use as an anti-inflammatory agent .

- Antimicrobial Properties : The compound has been tested against various bacterial strains, showing effective inhibition of growth, which underscores its potential in treating infections .

Propriétés

IUPAC Name |

ethyl 4-bromo-5-(2-methylpropyl)-1H-pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrN2O2/c1-4-15-10(14)9-8(11)7(12-13-9)5-6(2)3/h6H,4-5H2,1-3H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUALFLXVHDUJFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=C1Br)CC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.